molecular formula C19H18N2O5 B2385799 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795191-64-8

2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2385799
M. Wt: 354.362
InChI Key: BLTXOVGXHHLYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.362. The purity is usually 95%.
The exact mass of the compound 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One aspect of scientific research applications involves the synthesis and structural characterization of complex molecules. For example, studies on similar compounds, such as the title compound [2-(1H-1,2,3-benzotriazol-1-ylmethyl)isoindole-1,3-dione], illustrate the methods for preparing these compounds and analyzing their molecular conformation. Such work lays the groundwork for understanding the physical and chemical properties essential for potential applications in materials science or pharmaceuticals (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).

Chemical Reactions and Derivatives

Research into the reactivity and formation of derivatives of isoindole-based compounds is another crucial area. For instance, the synthesis of 2H-isoindole-4,7-diones through the reaction of α-amino acids with carbonyl compounds showcases the versatility of isoindole frameworks for creating diverse chemical structures. This versatility indicates potential applications in developing new materials or drugs (M. Schubert-Zsilavecz, W. Likussar, D. Gusterhuber, & A. Michelitsch, 1991).

Molecular Interactions and Properties

Understanding the molecular interactions and properties of such compounds is essential for applications in drug design and materials science. Research on related compounds, like the study of fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores, reveals how molecular structure influences photophysical behavior. These insights can guide the design of fluorescent probes or sensors for biological and environmental monitoring (C. Tamuly, N. Barooah, M. Laskar, R. Sarma, & J. Baruah, 2006).

properties

IUPAC Name

2-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(11-5-6-15-16(7-11)26-10-25-15)20-8-12(9-20)21-18(23)13-3-1-2-4-14(13)19(21)24/h1-2,5-7,12-14H,3-4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXOVGXHHLYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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